Mgombg

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

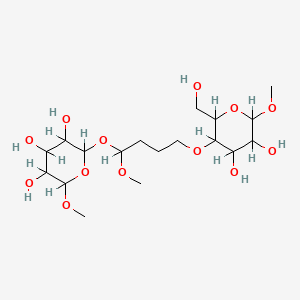

Mgombg, also known as this compound, is a useful research compound. Its molecular formula is C18H34O13 and its molecular weight is 458.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Bonding and Structure

Recent studies have provided insights into the chemical bonding characteristics of MgOMg. The compound exhibits unconventional bonding properties typical of hypermetallic molecules. Spectroscopic studies have confirmed a linear, symmetric structure at ultra-low temperatures, which is significant for understanding the nature of chemical interactions in complex systems .

Table 1: Key Structural Properties of MgOMg

| Property | Value |

|---|---|

| Structure | Linear, symmetric |

| Ionization Energy | 6.5800 eV |

| Vibrational Frequencies | ν(σ) = 484.7 cm−1, ν(π) = 77.1 cm−1 |

Spectroscopic Studies

Spectroscopic techniques have been pivotal in elucidating the electronic structure of MgOMg. Laser-induced fluorescence and two-photon resonantly enhanced ionization methods have been employed to observe electronic spectra within the range of 21,100 cm−1 to 24,000 cm−1 . These studies not only confirm the existence of distinct vibrational modes but also provide a basis for further theoretical calculations regarding the compound's behavior under various conditions.

Quantum Computing Applications

The unique properties of MgOMg make it a candidate for applications in quantum computing. The theoretical models suggest that alkaline earth oxides, including MgOMg, could be utilized as molecular qubits due to their low-frequency vibrations and stable electronic states . This potential application is particularly relevant in the development of quantum information systems where stable qubit states are essential.

Material Science

In material science, MgOMg's properties could be harnessed for developing new materials with enhanced functionalities. The compound's hypermetallic nature suggests potential applications in catalysis and the synthesis of novel materials that require specific electronic configurations . The insights gained from spectroscopic studies can guide researchers in tailoring materials for specific industrial applications.

Case Studies and Research Findings

Several case studies highlight the ongoing research into the applications of MgOMg:

- Quantum State-Specific Production : A study identified an excited state suitable for quantum state-specific production of MgOMg+, demonstrating its potential utility in advanced quantum technologies .

- Vibrational Mode Analysis : Research has shown that vibrational modes are critical for understanding the energy landscape of MgOMg, which can influence its reactivity and stability in various environments .

Propiedades

Número CAS |

93836-11-4 |

|---|---|

Fórmula molecular |

C18H34O13 |

Peso molecular |

458.5 g/mol |

Nombre IUPAC |

2-[4-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-1-methoxybutoxy]-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H34O13/c1-25-9(30-18-13(23)10(20)12(22)17(27-3)31-18)5-4-6-28-15-8(7-19)29-16(26-2)14(24)11(15)21/h8-24H,4-7H2,1-3H3 |

Clave InChI |

FMYOXSHBEZIKNA-UHFFFAOYSA-N |

SMILES |

COC1C(C(C(C(O1)CO)OCCCC(OC)OC2C(C(C(C(O2)OC)O)O)O)O)O |

SMILES canónico |

COC1C(C(C(C(O1)CO)OCCCC(OC)OC2C(C(C(C(O2)OC)O)O)O)O)O |

Sinónimos |

methyl 4-O-(4 alpha-glucopyranosyloxy-4-methoxybutyl)-alpha-glucopyranoside MGOMBG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.